molecular formula C13H20FN B13333447 Butyl[1-(2-fluorophenyl)propyl]amine

Butyl[1-(2-fluorophenyl)propyl]amine

Katalognummer: B13333447
Molekulargewicht: 209.30 g/mol
InChI-Schlüssel: UWQDFLDPVBYCCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl[1-(2-fluorophenyl)propyl]amine is an organic compound that belongs to the class of amines It features a butyl group attached to a propyl chain, which is further substituted with a 2-fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[1-(2-fluorophenyl)propyl]amine typically involves the reaction of 2-fluorobenzyl chloride with butylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-Fluorobenzyl chloride+ButylamineNaOH, RefluxThis compound\text{2-Fluorobenzyl chloride} + \text{Butylamine} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} 2-Fluorobenzyl chloride+ButylamineNaOH, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl[1-(2-fluorophenyl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the fluorophenyl group can lead to the formation of cyclohexyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various substituted amines.

Wissenschaftliche Forschungsanwendungen

Butyl[1-(2-fluorophenyl)propyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Butyl[1-(2-fluorophenyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Butyl[1-(2-chlorophenyl)propyl]amine
  • Butyl[1-(2-bromophenyl)propyl]amine
  • Butyl[1-(2-methylphenyl)propyl]amine

Uniqueness

Butyl[1-(2-fluorophenyl)propyl]amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interaction with biological targets. This fluorine substitution can enhance the compound’s stability and bioavailability compared to its analogs.

Eigenschaften

Molekularformel

C13H20FN

Molekulargewicht

209.30 g/mol

IUPAC-Name

N-[1-(2-fluorophenyl)propyl]butan-1-amine

InChI

InChI=1S/C13H20FN/c1-3-5-10-15-13(4-2)11-8-6-7-9-12(11)14/h6-9,13,15H,3-5,10H2,1-2H3

InChI-Schlüssel

UWQDFLDPVBYCCV-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(CC)C1=CC=CC=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.